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Compound of Interest

Compound Name: Cyclobutyl(cyclopropyl)methanol

Cat. No.: B2381419

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl(cyclopropyl)methanol is a secondary alcohol containing both a cyclobutyl and a
cyclopropyl moiety attached to the carbinol carbon. Its unique strained ring systems make it an
intriguing building block for organic synthesis, potentially offering novel conformational
constraints and metabolic profiles in the design of new chemical entities. This technical guide
provides a comprehensive overview of its chemical properties, a proposed synthetic pathway
with detailed experimental protocols, and expected spectral characteristics. Due to the limited
availability of experimental data in peer-reviewed literature, this guide combines established
chemical principles with data from computational models and analogous compounds to provide
a thorough profile.

Chemical and Physical Properties

Quantitative data for cyclobutyl(cyclopropyl)methanol is sparse in publicly accessible
databases. The following table summarizes the available computed data and provides
estimated values for key physical properties based on structurally similar compounds.
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Property Value Source
cyclobutyl(cyclopropyl)methan

IUPAC Name )I/ yi{eyclopropy) PubChem[1]
0

CAS Number 219717-34-7 PubChem[1]

Chemical Formula CsH140 PubChem[1]

Molecular Weight 126.20 g/mol PubChem[1]

Boiling Point Estimated: 170-180 °C Analogous Compounds

Melting Point Not Available -

Density Estimated: 0.92-0.96 g/cm3 Analogous Compounds
Soluble in common organic

- solvents (e.g., ethanol, diethyl _ o

Solubility ) General Chemical Principles
ether, dichloromethane).
Limited solubility in water.

XLogP3 1.6 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor
1 PubChem[1]

Count

Disclaimer: Boiling point and density are estimated based on structurally related compounds

and should be confirmed by experimental measurement.

Synthesis

A plausible and efficient method for the synthesis of cyclobutyl(cyclopropyl)methanol is the

reduction of the corresponding ketone, cyclobutyl cyclopropyl ketone. This transformation is a

standard procedure in organic synthesis.

Proposed Synthetic Workflow
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Synthesis of Cyclobutyl(cyclopropyl)methanol
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Caption: Proposed synthesis of cyclobutyl(cyclopropyl)methanol via ketone reduction.

Experimental Protocol: Reduction of Cyclobutyl
Cyclopropyl Ketone
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This protocol provides a general procedure for the reduction of cyclobutyl cyclopropyl ketone to
cyclobutyl(cyclopropyl)methanol using sodium borohydride, a mild and selective reducing
agent.

Materials:

e Cyclobutyl cyclopropyl ketone

e Sodium borohydride (NaBHa4)

e Methanol (or Ethanol)

o Diethyl ether (or Ethyl acetate)

e Saturated aqueous ammonium chloride (NH4Cl) solution
¢ Anhydrous magnesium sulfate (MgSOQOa)
e Round-bottom flask

o Magnetic stirrer and stir bar

* Ice bath

e Separatory funnel

» Rotary evaporator

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve
cyclobutyl cyclopropyl ketone (1 equivalent) in methanol (10-20 mL per gram of ketone).

e Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the
temperature equilibrates to 0-5 °C.

e Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-
wise to the stirred solution. Control the rate of addition to maintain the temperature below 10
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°C.

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in
the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer
Chromatography (TLC) by observing the disappearance of the ketone spot.

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated
agueous ammonium chloride solution until gas evolution ceases.

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (or ethyl acetate)
and water. Shake the funnel gently and allow the layers to separate. Extract the aqueous
layer two more times with the organic solvent.

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl
solution). Dry the organic layer over anhydrous magnesium sulfate.

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced
pressure using a rotary evaporator to obtain the crude product.

Purification: Purify the crude cyclobutyl(cyclopropyl)methanol by vacuum distillation or
column chromatography on silica gel to yield the pure alcohol.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b2381419?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2381419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Workflow for Ketone Reduction
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Caption: Step-by-step experimental workflow for the reduction of the ketone precursor.

Spectral Properties (Predicted)
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While experimental spectra are not readily available, the following sections describe the
expected spectral characteristics based on the structure of cyclobutyl(cyclopropyl)methanol.

'H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the overlapping signals of the
aliphatic protons.

Expected Chemical Shift

Protons Multiplicity
(5, ppm)
-OH 15-35 Broad singlet (exchangeable)
-CH(OH)- 3.0-35 Multiplet
Cyclobutyl-H 15-25 Multiplets
Cyclopropyl-H 0.2-1.2 Multiplets

3C NMR Spectroscopy

The carbon NMR spectrum will provide distinct signals for the different carbon environments.

Carbon Expected Chemical Shift (3, ppm)
-C(OH)- 70 - 80

Cyclobutyl-CH:z 20-35

Cyclobutyl-CH 30-45

Cyclopropyl-CH:z 5-15

Cyclopropyl-CH 10-20

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the hydroxyl group and the C-H bonds
of the cycloalkane rings.
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. Expected Absorption .
Functional Group - ( . Intensity
ange (cm~

O-H stretch (alcohol) 3200 - 3600 Strong, Broad
C-H stretch (sp?) 2850 - 3000 Strong
C-O stretch (alcohol) 1050 - 1150 Strong

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M*) at m/z = 126. Key
fragmentation patterns would likely involve the loss of water (M-18), and cleavage of the
cyclobutyl and cyclopropy! rings.

Safety and Handling

Cyclobutyl(cyclopropyl)methanol should be handled with the standard precautions for a
laboratory chemical. It is expected to be a flammable liquid and may cause skin and eye
irritation. Use in a well-ventilated fume hood and wear appropriate personal protective
equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

Cyclobutyl(cyclopropyl)methanol presents as a valuable, yet under-characterized, synthetic
intermediate. This guide provides a foundational understanding of its chemical properties, a
robust and adaptable synthetic protocol, and predicted spectral data to aid researchers in its
synthesis and characterization. Further experimental investigation is warranted to fully
elucidate its physical and chemical behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Cyclobutyl(cyclopropyl)methanol | C8H140 | CID 64986421 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of Cyclobutyl(cyclopropyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2381419#cyclobutyl-cyclopropyl-methanol-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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